
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus Kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Wissenschaftliche Forschungsanwendungen
Potential Anti-Alzheimer Activity
Benzamide derivatives, including compounds similar to N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, have been studied for their potential role in treating Alzheimer’s disease . The compound’s ability to interact with biological targets relevant to Alzheimer’s could make it a candidate for further research in this field.
Anti-Fatigue Properties
Research suggests that benzamide derivatives may exhibit anti-fatigue properties . This application could be particularly useful in developing treatments for conditions characterized by chronic fatigue or for enhancing physical endurance.
Anti-Urease Activity
The structural features of N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide may contribute to anti-urease activity . Urease inhibitors are important in the treatment of diseases caused by urease-producing bacteria, such as certain types of urinary tract infections.
Antioxidant Potential
Compounds with benzamide moieties have shown antioxidant potential in various studies . Antioxidants are crucial in preventing oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-15-8-4-5-13(9-15)11-24-18-12-25-17(10-16(18)21)19(22)20-14-6-2-3-7-14/h4-5,8-10,12,14H,2-3,6-7,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGNNYZCLLLKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


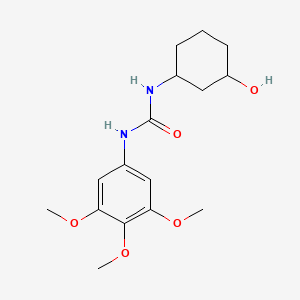

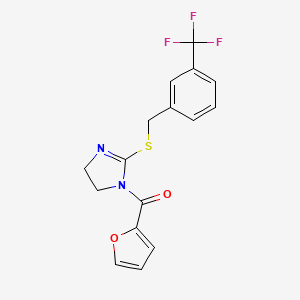
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
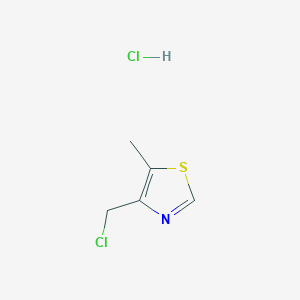
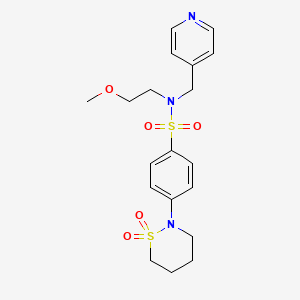
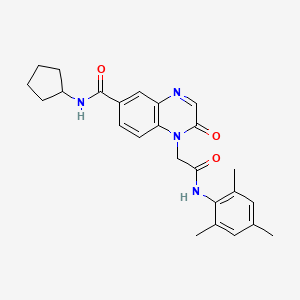
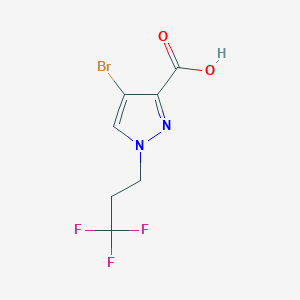
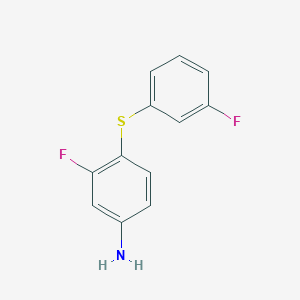
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)